Cas no 66538-08-7 (E-Oxime-Cholest-4-en-3-one, 9CI)

E-Oxime-Cholest-4-en-3-one, 9CI structure
66538-08-7 structure
Product Name:E-Oxime-Cholest-4-en-3-one, 9CI
CAS No:66538-08-7
MF:C27H45NO
MW:399.652308225632
CID:2019023
PubChem ID:9930827
Update Time:2025-04-21

E-Oxime-Cholest-4-en-3-one, 9CI Chemical and Physical Properties

Names and Identifiers

    • E-Oxime-Cholest-4-en-3-one, 9CI
    • DTXSID001029582
    • QNTASHOAVRSLMD-SIWSWZRQSA-
    • DA-68363
    • Olesoxime (TRO 19622)
    • SCHEMBL18870340
    • (NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
    • cholest-4-en-3-one, oxime
    • Olesoxime (USAN/INN)
    • InChI=1/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+/t19-,22+,23-,24+,25+,26+,27-/m1/s1
    • D11213
    • BRD-K18210059-001-01-8
    • Q7086437
    • 66538-08-7
    • (NE)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
    • Olesoxime, E-
    • Z-olesoxime
    • Cholest-4-en-3-one, oxime, (3Z)-
    • XAA03387
    • 8V8EF6094N
    • Olesoxime
    • NSC-21311
    • UNII-8V8EF6094N
    • GTPL8542
    • 22033-87-0
    • TRO 19622
    • Inchi: 1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3
    • InChI Key: QNTASHOAVRSLMD-UHFFFAOYSA-N
    • SMILES: CC(CCCC(C1C2(C(C3C(CC2)C2(C(=CC(=NO)CC2)CC3)C)CC1)C)C)C

Computed Properties

  • Exact Mass: 399.350115059Da
  • Monoisotopic Mass: 399.350115059Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.8
  • Topological Polar Surface Area: 32.6Ų
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd